Cas no 2137870-37-0 (Methyl 3-methyl-1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate)

Methyl 3-methyl-1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate structure
2137870-37-0 structure
商品名:Methyl 3-methyl-1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate
CAS番号:2137870-37-0
MF:C11H18O3
メガワット:198.258823871613
CID:6107815
PubChem ID:165442411

Methyl 3-methyl-1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate 化学的及び物理的性質

名前と識別子

    • methyl 3-methyl-1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate
    • 2137870-37-0
    • EN300-624852
    • Methyl 3-methyl-1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate
    • インチ: 1S/C11H18O3/c1-8-3-4-11(5-8,10(12)13-2)6-9-7-14-9/h8-9H,3-7H2,1-2H3
    • InChIKey: ANRKPTKAYZWATG-UHFFFAOYSA-N
    • ほほえんだ: O1CC1CC1(C(=O)OC)CCC(C)C1

計算された属性

  • せいみつぶんしりょう: 198.125594432g/mol
  • どういたいしつりょう: 198.125594432g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 239
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 38.8Ų

Methyl 3-methyl-1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-624852-1.0g
methyl 3-methyl-1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate
2137870-37-0
1g
$0.0 2023-06-07

Methyl 3-methyl-1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate 関連文献

Methyl 3-methyl-1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylateに関する追加情報

Methyl 3-methyl-1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate (CAS No. 2137870-37-0): A Comprehensive Overview

Methyl 3-methyl-1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate, identified by its CAS number 2137870-37-0, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This compound, featuring a cyclopentane core substituted with an ester group and an oxirane (epoxide) moiety, has garnered attention due to its potential applications in drug development and synthetic chemistry.

The structural features of Methyl 3-methyl-1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate make it a versatile intermediate in organic synthesis. The presence of the oxirane group provides a site for nucleophilic ring-opening reactions, which can be exploited to introduce various functional groups into the molecule. This property is particularly valuable in the synthesis of complex organic molecules, including those intended for pharmaceutical use.

In recent years, there has been growing interest in the development of novel methodologies for the synthesis of heterocyclic compounds, which are prevalent in many biologically active molecules. The cyclopentane ring, a common structural motif in natural products and pharmaceuticals, offers unique conformational flexibility and binding properties. The ester group in Methyl 3-methyl-1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate further enhances its utility as a synthetic building block, allowing for facile modifications through transesterification reactions.

One of the most compelling aspects of this compound is its potential application in the development of new therapeutic agents. The oxirane group can be selectively opened by various nucleophiles, enabling the introduction of diverse functional groups at specific positions within the molecule. This reactivity has been leveraged in the synthesis of peptidomimetics and other bioactive scaffolds. For instance, recent studies have demonstrated the use of Methyl 3-methyl-1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate as a key intermediate in the preparation of cyclic peptides that exhibit potent biological activity.

The pharmaceutical industry has long recognized the importance of structural diversity in drug discovery. Compounds with unique structural motifs often exhibit novel biological activities and can serve as lead compounds for further optimization. The cyclopentane core of Methyl 3-methyl-1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate is known to enhance oral bioavailability and metabolic stability, making it an attractive scaffold for drug development.

Recent advances in computational chemistry have also contributed to the growing interest in this compound. Molecular modeling studies have shown that the oxirane group can be strategically positioned to interact with biological targets, providing insights into its potential pharmacological activity. These computational approaches have been combined with experimental techniques to elucidate the structure-function relationships of molecules derived from Methyl 3-methyl-1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate.

The synthetic utility of this compound has been further highlighted in several recent publications. For example, researchers have utilized Methyl 3-methyl-1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate as a precursor in the synthesis of novel heterocyclic compounds with potential applications in agriculture and medicine. The ability to introduce various functional groups at different positions within the molecule has allowed for the creation of a diverse library of derivatives, each with unique properties and biological activities.

The role of this compound in medicinal chemistry extends beyond its use as a synthetic intermediate. The oxirane group can be used to introduce chiral centers into molecules, which is crucial for developing enantiomerically pure drugs with enhanced efficacy and reduced side effects. Recent studies have demonstrated the successful application of this approach in the synthesis of chiral epoxides derived from Methyl 3-methyl-1-[(oxiran-2-ylmethy)cyclopentane -1-carboxylate, which have shown promising results in preclinical studies.

In conclusion, Methyl 3-methyl -1 -[(oxiran -2 - ylmethy l)cyclopentanecarboxy l ate (CAS No. 2137870 -37 -0) is a compound with significant potential in chemical biology and pharmaceutical research. Its unique structural features make it a valuable intermediate for organic synthesis, and its reactivity has been exploited in the development of novel therapeutic agents. Recent advances in computational chemistry and synthetic methodologies have further highlighted its importance as a building block for complex organic molecules.

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